molecular formula C21H14N4O2 B14539293 5-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]naphtho[1,2-d][1,3]oxazol-2(1H)-one CAS No. 62077-76-3

5-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]naphtho[1,2-d][1,3]oxazol-2(1H)-one

Cat. No.: B14539293
CAS No.: 62077-76-3
M. Wt: 354.4 g/mol
InChI Key: IUDZSCSLNICORB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]naphtho[1,2-d][1,3]oxazol-2(1H)-one typically involves the coupling of 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol with 4-sulphobenzenediazonium chloride, followed by reduction with sodium dithionate in water at pH 8–9 . The intermediate 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol is synthesized from 3-hydroxynaphthalene-2-carboxylic acid and 2-amino phenol in the presence of phosphorus trichloride (PCl3) in chlorobenzene at 130–135°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities. This would include maintaining the appropriate temperature, pH, and reagent concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]naphtho[1,2-d][1,3]oxazol-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium dithionate.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and diazenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium dithionate is commonly used for reduction reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different naphthoxazole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 5-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]naphtho[1,2-d][1,3]oxazol-2(1H)-one involves its interaction with biological targets through its functional groups. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. For example, naphthoxazole derivatives have shown inhibitory activity for protein tyrosine phosphatase-1B (PTB-1B), which is involved in regulating insulin signaling .

Properties

CAS No.

62077-76-3

Molecular Formula

C21H14N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

5-[(4-aminonaphthalen-1-yl)diazenyl]-1H-benzo[e][1,3]benzoxazol-2-one

InChI

InChI=1S/C21H14N4O2/c22-16-9-10-17(13-6-2-1-5-12(13)16)24-25-18-11-19-20(23-21(26)27-19)15-8-4-3-7-14(15)18/h1-11H,22H2,(H,23,26)

InChI Key

IUDZSCSLNICORB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC4=C(C5=CC=CC=C53)NC(=O)O4)N

Origin of Product

United States

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